Clevudine F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

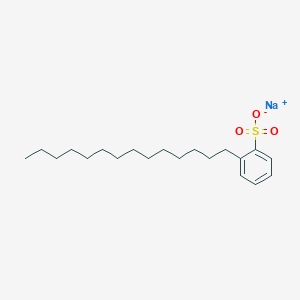

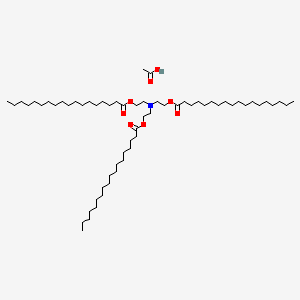

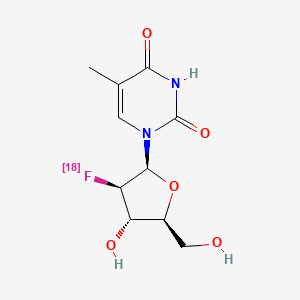

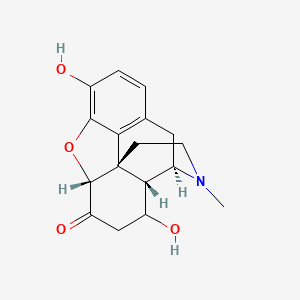

Clevudine itself is a nucleoside reverse transcriptase inhibitor used primarily for the treatment of hepatitis B virus (HBV) infection . The addition of fluorine-18, a positron-emitting isotope, allows for its use in positron emission tomography (PET) imaging, making it a valuable tool in both medical diagnostics and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clevudine F-18 involves the incorporation of fluorine-18 into the clevudine molecule. This is typically achieved through nucleophilic substitution reactions. The process begins with the preparation of [18F]fluoride, which is generated in a cyclotron. The [18F]fluoride is then activated and used to substitute a leaving group in a precursor molecule, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound requires a cyclotron for the production of [18F]fluoride. The synthesis is carried out in automated modules to ensure high radiochemical yields and purity. The process involves azeotropic drying of [18F]fluoride, followed by nucleophilic substitution under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Clevudine F-18 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis, where [18F]fluoride replaces a leaving group in the precursor molecule.

Oxidation and Reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in its metabolic pathways.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is used for PET imaging. By-products may include unreacted precursor molecules and other radiolabeled compounds, which are typically removed through purification processes .

Scientific Research Applications

Clevudine F-18 has a wide range of scientific research applications, including:

Medical Diagnostics: Used in PET imaging to study cellular proliferation, particularly in cancer research.

Pharmacology: Helps in understanding the mechanism of action of nucleoside analogues and their interactions with cellular enzymes.

Mechanism of Action

Clevudine F-18 exerts its effects by mimicking the natural nucleoside thymidine. It is phosphorylated by cellular kinases to its active triphosphate form, which inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination . The fluorine-18 label allows for its detection in PET imaging, providing insights into its distribution and uptake in tissues .

Comparison with Similar Compounds

Similar Compounds

[18F]-d-FMAU: Another fluorine-18 labeled nucleoside analogue used in PET imaging.

[18F]FLT: A thymidine analogue used to image cellular proliferation.

Entecavir and Lamivudine: Other nucleoside analogues used in the treatment of HBV.

Uniqueness

Clevudine F-18 is unique due to its dual role as both an antiviral agent and a PET imaging agent. Its ability to be radiolabeled with fluorine-18 allows for non-invasive imaging of its distribution and uptake, providing valuable information for both clinical and research applications .

Properties

CAS No. |

1027764-69-7 |

|---|---|

Molecular Formula |

C10H13FN2O5 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

1-[(2S,3R,4S,5S)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1/i11-1 |

InChI Key |

GBBJCSTXCAQSSJ-HMQZJZAASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)[18F] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)